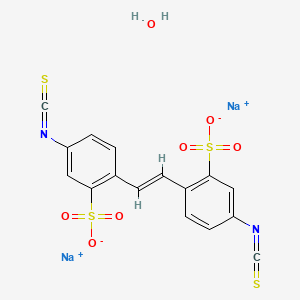

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate

Descripción general

Descripción

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate is a useful research compound. Its molecular formula is C16H10N2Na2O7S4 and its molecular weight is 516.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Disodium 4,4’-Diisothiocyanato-2,2’-Stilbenedisulphonate Hydrate, also known as DIDS, is the anion transport proteins located in the cell membrane . These proteins play a crucial role in maintaining the cell’s ion balance by facilitating the transport of anions across the cell membrane.

Mode of Action

DIDS functions as an anion transport inhibitor . It binds covalently and irreversibly to the outer surface of the cell membrane proteins . The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0, leading to the alkylation of lysine residues . This interaction inhibits the function of the anion transport proteins, thereby affecting the cell’s ion balance.

Biochemical Pathways

The inhibition of anion transport proteins by DIDS affects several biochemical pathways. It indirectly inhibits apoptosis by targeting membrane-based anion transporters . Additionally, it also inhibits calcium transport in vesicles , which can impact calcium-dependent cellular processes.

Result of Action

The result of DIDS action is the disruption of normal cellular processes that rely on the function of anion transport proteins. This includes processes such as ion balance maintenance and apoptosis . The inhibition of these proteins can lead to changes in the cell’s ion balance and potentially prevent programmed cell death.

Action Environment

The action of DIDS is influenced by the pH of the environment. The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0 . Therefore, the efficacy of DIDS may be affected by the pH of the cellular environment. Additionally, DIDS is sensitive to heat and is hygroscopic , suggesting that temperature and humidity could influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate is an anionic alkylating agent containing isothiocyanate residue . The isothiocyanate groups react with primary amines at pH 9.0-10.0 . It alkylates lysine residues and inhibits apoptosis indirectly by targeting membrane-based anion transporters .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes. It inhibits apoptosis indirectly by targeting membrane-based anion transporters . It also inhibits calcium transport in vesicles .

Molecular Mechanism

At the molecular level, Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate exerts its effects through its isothiocyanate groups, which react with primary amines at pH 9.0-10.0 . This reaction leads to the alkylation of lysine residues . The compound also targets membrane-based anion transporters, thereby indirectly inhibiting apoptosis .

Actividad Biológica

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate (DIDS) is a synthetic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : C16H10N2O6S4

- Molecular Weight : 498.47 g/mol

- CAS Number : 67483-13-0

- Purity : ≥90% (by HPLC)

DIDS is characterized as a negatively charged homobifunctional cross-linking reagent that contains isothiocyanate groups, which are reactive towards primary amines at alkaline pH levels .

DIDS is primarily known for its role as an inhibitor of cellular anion permeability. Its mechanisms include:

- Inhibition of Anion Transporters : DIDS inhibits bicarbonate transporters and anion exchangers, impacting cellular ion homeostasis. It has been shown to affect the activity of the Band 3 protein in erythrocytes, which is vital for CO2 transport and pH regulation in blood .

- Alkylation of Lysine Residues : The isothiocyanate groups of DIDS can alkylate lysine residues on proteins, leading to altered protein function and cellular signaling pathways. This property has implications in apoptosis regulation and calcium transport inhibition .

1. Inhibition of Bicarbonate Transporters

Research indicates that DIDS effectively inhibits bicarbonate transport in various tissues, including brain slices and embryonic tissues. This inhibition can be crucial for studies related to acid-base balance and respiratory physiology .

2. Effects on Cell Signaling

DIDS has been utilized in studies examining its effects on cell signaling pathways. For example, it has been shown to inhibit apoptosis indirectly by targeting membrane-based anion transporters, which may influence cell survival under stress conditions .

3. Applications in Research

DIDS is frequently used in experimental settings to study:

- Ion Transport Mechanisms : Its ability to inhibit specific transporters makes it an essential tool for investigating ion transport dynamics across cell membranes.

- Cellular Response Studies : By altering ion homeostasis, DIDS can help elucidate the pathways involved in cellular responses to environmental changes or therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DIDS:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

DIDS is a derivative of stilbene, characterized by the presence of isothiocyanate and sulfonate functional groups. Its chemical formula can be represented as . The compound is known for its solubility in water and its ability to interact with various biological membranes.

1.1. Inhibition of Ion Channels

DIDS is widely recognized for its role as an inhibitor of anion transport across cell membranes. It has been shown to inhibit the activity of the Na,K-ATPase enzyme, which is crucial for maintaining sodium and potassium gradients in cells. This inhibition can lead to significant physiological effects, making DIDS a useful tool in studying ion transport mechanisms.

Case Study: Na,K-ATPase Inhibition

- Objective : To investigate the effects of DIDS on Na,K-ATPase activity.

- Method : Purified canine renal Na,K-ATPase was incubated with varying concentrations of DIDS.

- Findings : DIDS exhibited a dose-dependent inhibition of Na,K-ATPase activity, with an IC50 value demonstrating effective inhibition at micromolar concentrations .

1.2. Antiviral Properties

Research has demonstrated that DIDS can prevent the infection of T cells by the human immunodeficiency virus (HIV). The compound interacts specifically with CD4 receptors on T cells, blocking the virus's ability to enter these immune cells.

Case Study: HIV Infection Inhibition

- Objective : To evaluate the antiviral effects of DIDS on HIV-infected T cells.

- Method : A panel of monoclonal antibodies was used to assess CD4 expression on T cells treated with DIDS.

- Findings : DIDS treatment resulted in a significant reduction in CD4 expression, suggesting that it may hinder HIV entry by blocking receptor availability .

Fluorescent Marker in Cellular Studies

DIDS serves as a fluorescent marker for membrane studies due to its ability to bind selectively to certain cellular components. This property allows researchers to visualize and track cellular processes in real-time.

Application Example

- Use Case : Tracking membrane dynamics in live cell imaging.

- Method : Cells were incubated with DIDS conjugated to a fluorescent dye.

- Outcome : Enhanced visualization of membrane permeability changes during cellular signaling events.

Textile Industry Applications

While primarily recognized for its biochemical applications, DIDS also finds usage in the textile industry as a precursor for dyes. Its derivatives are utilized to produce vibrant colors and optical brighteners used in various fabrics.

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Biochemistry | Inhibition of Na,K-ATPase | Understanding ion transport mechanisms |

| Virology | Antiviral activity against HIV | Potential therapeutic applications |

| Cellular Biology | Fluorescent marker for membrane studies | Real-time tracking of cellular processes |

| Textile Industry | Precursor for dyes and brighteners | Enhancing color vibrancy in textiles |

Propiedades

IUPAC Name |

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na.H2O/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;;/h1-8H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2/b2-1+;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLZNNLHYLRUDW-YOTINIEPSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O7S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-90-7 | |

| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.